Iron(II) tetrafluoroborate

Description

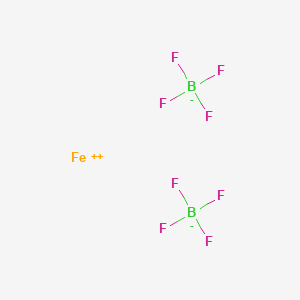

Structure

2D Structure

Propriétés

IUPAC Name |

iron(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Fe/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZXLFFLHJJJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2F8Fe | |

| Record name | FERROUS FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8687 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884830 | |

| Record name | Iron(II) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferrous fluoroborate is a yellow-green odorless aqueous solution. Sinks and mixes with water. (USCG, 1999), 40-42% Aqueous solution: Green liquid; [Strem Chemicals MSDS] | |

| Record name | FERROUS FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8687 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron(II) tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14946 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

greater than 1.1 at 68 °F (est.) (USCG, 1999) | |

| Record name | FERROUS FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8687 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

15283-51-9 | |

| Record name | FERROUS FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8687 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrafluoro-, iron(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(II) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(2+) tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies of Iron Ii Tetrafluoroborate

Direct Reaction of Iron(II) Salts with Tetrafluoroboric Acid

Stoichiometric Considerations and Optimized Reaction Conditions

The stoichiometry of the reaction is a critical parameter to ensure the complete conversion of the starting iron(II) salt to iron(II) tetrafluoroborate (B81430). A common precursor is iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O), which reacts with tetrafluoroboric acid according to the following equation:

FeSO₄ + 2HBF₄ + 6H₂O → Fe(BF₄)₂·6H₂O + H₂SO₄

To drive the reaction to completion, a 1:2 molar ratio of the iron(II) salt to tetrafluoroboric acid is typically employed. This ensures the complete substitution of the sulfate anions with tetrafluoroborate anions. The concentration of the tetrafluoroboric acid used can influence the reaction efficiency. For instance, using a 48% aqueous solution of HBF₄ with FeSO₄·7H₂O has been shown to be effective.

| Iron Precursor | Acid Concentration | Temperature (°C) | Yield (%) | Purity (%) |

| FeSO₄·7H₂O | 48% HBF₄ | 0–5 | 78 | >95 |

| FeCl₂·4H₂O | 40% HBF₄ | 25 | 65 | 90 |

Table 1: Reaction Conditions and Outcomes for Direct Synthesis

Temperature Control for Oxidation Prevention

A crucial aspect of this synthesis is maintaining a low temperature, typically between 0 and 5°C. Iron(II) is susceptible to oxidation to iron(III), especially in acidic conditions. By keeping the reaction mixture cool, the rate of this undesirable side reaction is significantly minimized, thereby preserving the integrity of the iron(II) tetrafluoroborate product.

Purification Techniques and Yield Optimization

Following the reaction, purification of the this compound is essential to remove byproducts and unreacted starting materials. A common and effective purification method is crystallization at reduced pressure. This technique allows for the isolation of pale green crystals of this compound hexahydrate (Fe(BF₄)₂·6H₂O) with purities often exceeding 95%. The reported yields for this method can be as high as 78% when starting with iron(II) sulfate heptahydrate under optimized conditions.

Metathesis Reactions Utilizing Silver Tetrafluoroborate

An alternative synthetic route to this compound involves a metathesis reaction, also known as a salt exchange reaction. This method is particularly useful when starting with iron(II) halides, such as iron(II) chloride (FeCl₂). The reaction proceeds by treating the iron(II) halide with silver tetrafluoroborate (AgBF₄).

FeCl₂ + 2AgBF₄ → Fe(BF₄)₂ + 2AgCl(s)

The driving force for this reaction is the precipitation of the insoluble silver halide (in this case, silver chloride), which effectively removes the halide anions from the solution.

Advantages of Competing Anion Avoidance

A significant advantage of the metathesis approach is the elimination of competing anions, such as halides, from the final product. The precipitation of the silver halide is a highly efficient way to ensure that the resulting this compound solution is free from halide impurities, which can be critical for certain catalytic applications.

Enhanced Solubility in Organic Solvents via Metathesis

Metathesis reactions offer the flexibility of being conducted in various solvents, including organic solvents like ethanol (B145695) and acetone (B3395972). This is a distinct advantage as it can lead to improved reaction kinetics and allows for the direct synthesis of this compound solutions in non-aqueous media. This is particularly beneficial when the final product is intended for use in organic reactions where the presence of water might be detrimental. Research has shown that conducting the metathesis reaction in acetone can lead to higher yields and shorter reaction times compared to aqueous or ethanolic media.

| Solvent | Reaction Time (h) | Yield (%) | Residual Ag⁺ (ppm) |

| Ethanol | 2 | 85 | <5 |

| Acetone | 1.5 | 88 | <3 |

| Water | 3 | 72 | 15 |

Table 2: Solvent Impact on Metathesis Efficiency

Synthesis via Iron(II) Oxide or Hydroxide (B78521) Reactions with Tetrafluoroboric Acid

A primary method for the synthesis of this compound involves the reaction of iron(II) oxide (FeO) or iron(II) hydroxide (Fe(OH)₂) with tetrafluoroboric acid (HBF₄). smolecule.com This acid-base reaction provides a direct route to the formation of the salt.

The reaction can be represented by the following equations:

FeO + 2HBF₄ → Fe(BF₄)₂ + H₂O

Fe(OH)₂ + 2HBF₄ → Fe(BF₄)₂ + 2H₂O

To obtain high-purity this compound hexahydrate (Fe(BF₄)₂·6H₂O), hydrothermal methods can be employed. This process involves reacting iron(II) oxide with tetrafluoroboric acid at elevated temperatures, which facilitates the formation of the desired hydrated crystalline product.

Hydration and Crystallization Processes for Specific Hydrate (B1144303) Forms

The most common and stable hydrated form of this compound is the hexahydrate, Fe(BF₄)₂·6H₂O. wikipedia.orgcymitquimica.com This specific hydrate can be prepared by dissolving the anhydrous this compound salt in water under carefully controlled conditions. smolecule.com

The crystallization process is crucial for isolating the hexahydrate form in high purity. Following the reaction of an iron(II) salt with tetrafluoroboric acid, maintaining a low temperature (0–5°C) is essential to prevent the oxidation of the iron(II) ion (Fe²⁺) to iron(III) (Fe³⁺). The subsequent crystallization of the product at reduced pressure yields pale green crystals of this compound hexahydrate with a purity greater than 95%.

| Property | Value |

| Chemical Formula | Fe(BF₄)₂·6H₂O cymitquimica.comsigmaaldrich.com |

| Molar Mass | 337.55 g/mol wikipedia.orgcymitquimica.com |

| Appearance | Light green crystals wikipedia.org |

| Purity | >95% cymitquimica.com |

Ligand-Assisted Synthesis of this compound Complexes

The weakly coordinating nature of the tetrafluoroborate anion makes this compound an excellent starting material for the synthesis of a wide array of iron(II) coordination complexes. wikipedia.org This is achieved through ligand-assisted synthesis, where various organic ligands are introduced to coordinate with the iron(II) center.

Research Findings on Ligand-Assisted Synthesis:

Phosphine (B1218219) Ligands:

Complexes with tetradentate diiminodiphosphine or diaminodiphosphine ligands have been synthesized by reacting iron(II) salts with these ligands in acetonitrile. nih.gov Single-crystal X-ray diffraction studies of these complexes reveal a trans distorted octahedral geometry around the iron center. nih.gov

A complex formed between this compound and the ligand tris[2-(diphenylphosphino)-ethyl]phosphine has been shown to catalyze the transfer hydrogenation of various aldehydes to their corresponding primary alcohols. wikipedia.org

Researchers have successfully synthesized and isolated highly sensitive iron bisphosphine complexes by reacting them with phosphine (PH₃) in the presence of sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (NaBArF₄). nih.gov

Nitrogen-Containing Ligands:

The reaction of this compound hexahydrate with 1,5-diaza-3,7-diphosphacyclooctane ligands in acetone can lead to the formation of bis-ligand cationic complexes. mdpi.com In one instance, a complex with the composition [L₂Fe(BF₄)]⁺ BF₄⁻ was formed, where two fluorine atoms from one tetrafluoroborate unit were part of the iron ion's coordination sphere. mdpi.com

Tris(imidazolyl)phosphane (TIP) ligands have been used to create monoiron(II) complexes that serve as models for the active sites of certain non-heme iron enzymes. marquette.edu

Pyridine-functionalized N-heterocyclic carbene (NHC) ligands have been used to synthesize NHC-iron(II) complexes via transmetalation from a silver-NHC intermediate. iiserpune.ac.in

Metal-Organic Frameworks (MOFs):

A robust, mosaic-like iron(II) MOF has been synthesized using this compound hexahydrate and a tritopic ligand (PM-Tria) in ethanol under solvothermal conditions. rsc.org The resulting structure is formulated as {Fe(L)₂(µ-F)}n. rsc.org

Organometallic Complexes:

Tricarbonyl(methoxy-1,3-cyclohexadiene)iron isomers react with triphenylmethyl tetrafluoroborate in dichloromethane (B109758) to produce tricarbonyl[(1,2,3,4,5-η)-1- and 2-methoxy-2,4-cyclohexadien-1-yl]iron(1+) tetrafluoroborate(1−). orgsyn.org

These examples highlight the versatility of this compound as a precursor in coordination chemistry, enabling the synthesis of a diverse range of complexes with tailored properties and applications.

Coordination Chemistry and Complex Formation of Iron Ii Tetrafluoroborate

The Role of the Tetrafluoroborate (B81430) Anion as a Weakly Coordinating Ligand

The tetrafluoroborate anion (BF₄⁻) is classified as a weakly coordinating anion, a characteristic that is central to the extensive coordination chemistry of iron(II) tetrafluoroborate. wikipedia.orgwikipedia.org This means that the BF₄⁻ ion has a minimal tendency to form strong coordinate bonds with the central iron(II) cation. smolecule.com This property is advantageous as it allows for the facile substitution of the tetrafluoroborate anions by other, more strongly coordinating ligands, making this compound an excellent precursor for the synthesis of a wide variety of iron(II) coordination complexes. wikipedia.orgsmolecule.com The low nucleophilicity and basicity of the BF₄⁻ anion, when compared to halides or even triflates, further underscore its role as a spectator anion in many reactions. wikipedia.org

While generally considered non-coordinating, there are instances where the tetrafluoroborate anion can participate in the coordination sphere of the iron(II) center, particularly in the absence of strongly competing ligands or under specific crystallization conditions. In some cases, a fluorine atom of the BF₄⁻ anion can act as a bridging ligand between the boron and the iron center. wikipedia.orgmdpi.com For example, a bis-ligand cationic complex with the composition [L₂Fe(BF₄)]⁺ BF₄⁻ has been reported where two fluorine atoms from one tetrafluoroborate unit are directly coordinated to the iron ion. mdpi.com

Formation of Homoleptic Coordination Complexes

Homoleptic complexes are those in which a central metal atom is coordinated to only one type of ligand. This compound is a common starting material for the synthesis of such complexes, particularly hexakis(ligand)iron(II) complexes.

Synthesis and Characterization of Hexakis(ligand)Iron(II) Complexes

The synthesis of hexakis(ligand)this compound complexes typically involves the reaction of this compound hexahydrate with a stoichiometric excess of the desired ligand in a suitable solvent. A prominent example is the series of Fe(ntz)₆₂ complexes, where 'ntz' represents 1-(tetrazol-1-yl)alkanes with varying alkyl chain lengths (methyl to butyl). researchgate.netkg.ac.rs These complexes are often prepared to study the phenomenon of spin crossover (SCO), where the iron(II) center can switch between a high-spin (HS) and a low-spin (LS) state. researchgate.net

Another well-studied example is the Fe(ptz)₆₂ complex, where 'ptz' is 1-propyltetrazole. acs.org The synthesis of these materials often involves straightforward solution-based methods, and their characterization relies on a suite of techniques including X-ray powder diffraction (XRPD), magnetic susceptibility measurements, ⁵⁷Fe Mössbauer spectroscopy, and IR spectroscopy to confirm the coordination environment and investigate the spin state of the iron(II) ion. researchgate.net The synthesis of Fe(L)₃₂ complexes with bidentate ligands such as 4-(2-pyridyl)-2-amino-thiazole has also been explored. researchgate.net

Table 1: Examples of Homoleptic Hexakis(ligand)this compound Complexes

| Complex | Ligand (Abbreviation) | Key Findings | Reference(s) |

| Fe(1tz)₆₂ | 1-(tetrazol-1-yl)methane (1tz) | Studied for comparative analysis of spin crossover behavior. | researchgate.net |

| Fe(2tz)₆₂ | 1-(tetrazol-1-yl)ethane (2tz) | Part of a series investigating the effect of alkyl chain length on SCO. | researchgate.net |

| Fe(3tz)₆₂ | 1-(tetrazol-1-yl)propane (3tz) | Exhibits spin crossover properties. | researchgate.net |

| Fe(4tz)₆₂ | 1-(tetrazol-1-yl)butane (4tz) | Synthesized for a comparative study of SCO within the ntz series. | researchgate.net |

| Fe(ptz)₆₂ | 1-propyltetrazole (ptz) | A well-known spin-crossover complex. | acs.org |

| Fe(propargyl-1H-tetrazole)₆₂ | propargyl-1H-tetrazole | Shows an incomplete spin transition at low temperatures. | mdpi.com |

Investigations of Ligand Field Effects on Electronic States

The electronic state of the iron(II) ion in these complexes, specifically whether it is in a high-spin or low-spin state, is dictated by the ligand field strength. Ligand field theory explains how the interaction between the metal d-orbitals and the ligand orbitals splits the d-orbitals in energy. cmu.ac.th A large splitting, induced by strong-field ligands, results in a low-spin (S=0) state, while a smaller splitting from weak-field ligands leads to a high-spin (S=2) state.

In the context of hexakis(ligand)this compound complexes, the nature of the coordinated ligand is paramount. For instance, in the series of Fe(ntz)₆₂ complexes, slight modifications to the alkyl substituent on the tetrazole ligand can drastically alter the spin transition behavior, leading to incomplete, abrupt, or gradual spin crossovers. kg.ac.rs This highlights the sensitivity of the ligand field to subtle steric and electronic changes in the ligand structure. Theoretical investigations using density functional theory (DFT) have been employed to simulate the spin transition temperatures and understand the influence of the ligand structure on the vibrational contributions to the entropy change during the spin transition. kg.ac.rs The study of the prototypical spin-crossover compound Fe(ptz)₆₂ has provided significant insights into the ultrafast photophysical cycle, identifying the pathways and intermediate states involved in light-induced spin state switching. scispace.com

Development of Heteroligand Complexes

Heteroligand, or heteroleptic, complexes contain more than one type of ligand coordinated to the central metal ion. The use of this compound as a precursor allows for the systematic construction of such complexes, offering a powerful strategy to fine-tune the properties of the resulting materials.

Substitution Reactions with Diverse Ligand Systems

The synthesis of heteroleptic iron(II) complexes often involves sequential substitution reactions. For example, reacting this compound with a bidentate ligand followed by a tetradentate ligand can yield heteroleptic complexes of the type Fe(tetradentate)(bidentate)₂. mdpi.com This approach has been successfully used to synthesize complexes like Fe(tpma)(bimz)₂ and Fe(bpte)(bimz)₂, where 'tpma' is tris(2-pyridylmethyl)amine, 'bpte' is S,S′-bis(2-pyridylmethyl)-1,2-thioethane, and 'bimz' is 2,2′-biimidazoline. mdpi.comresearchgate.net

Another strategy involves the reaction of this compound with pentadentate polypyridyl ligands in a coordinating solvent like acetonitrile. mak.ac.ug In these cases, the pentadentate ligand occupies five coordination sites, and a solvent molecule, such as acetonitrile, fills the sixth position, resulting in a heteroleptic complex. mak.ac.ug These complexes can then undergo further substitution reactions where the weakly bound solvent molecule is replaced by other small molecules. mak.ac.ug

Chelate Ligand Interactions and Complex Stability

Chelate ligands are polydentate ligands that bind to a central metal ion at two or more points, forming a ring structure. shivajichk.ac.in The formation of chelate complexes is thermodynamically favored, a phenomenon known as the chelate effect. libretexts.orgnumberanalytics.com This increased stability is primarily due to a favorable entropy change upon chelation. dalalinstitute.com

In the context of this compound, the use of chelating ligands is widespread in the formation of stable complexes. The stability of these chelate complexes is influenced by several factors, including the number and size of the chelate rings, the nature of the donor atoms, and steric effects. shivajichk.ac.indalalinstitute.com Generally, five- and six-membered chelate rings are the most stable due to minimal ring strain. numberanalytics.comdalalinstitute.com

The interaction of 1,5-diaza-3,7-diphosphacyclooctane ligands with this compound has been shown to form bis-ligand complexes. mdpi.com The stability and structure of these complexes are dependent on the substituents on the phosphorus atoms and the reaction conditions. Similarly, tripodal ligands have been used to create stable iron(II) complexes with well-defined coordination geometries. mdpi.com The stability of these complexes is crucial for their potential applications, such as in catalysis, where the robust nature of the complex prevents its decomposition during the catalytic cycle. numberanalytics.com

Structural Characterization of Coordination Spheres

The coordination environment around the iron(II) center in complexes derived from this compound is a subject of extensive research. The geometry of the coordination sphere is profoundly influenced by the nature of the coordinating ligands, leading to a variety of structural motifs.

Octahedral Geometries in this compound Complexes

A predominant coordination geometry for iron(II) is octahedral, where the central iron atom is coordinated to six donor atoms. In many this compound complexes, the ligands dictate a classic octahedral arrangement. For instance, in the complex Fe(H₂O)₂(ttmb)₂₂·4H₂O, where 'ttmb' is 1,3,5-tris((1H-1,2,4-triazol-1-yl)methyl)benzene, the iron(II) ion is octahedrally surrounded by four nitrogen atoms from four different ttmb linkers in the equatorial plane and two water molecules in the axial positions. researchgate.netmdpi.com Similarly, complexes with 1-substituted tetrazole ligands often exhibit a homoleptic [FeN₆] octahedral coordination environment. acs.org

The formation of such octahedral complexes is a critical aspect of their application in various fields, including the development of spin-crossover (SCO) materials. nih.govencyclopedia.pub In these systems, the iron(II) center can switch between a high-spin (HS) and a low-spin (LS) state, a phenomenon highly dependent on the precise geometry and ligand field strength of the octahedral coordination sphere. nih.govencyclopedia.pubacs.org

Table 1: Selected Octahedral this compound Complexes and their Structural Features

| Complex | Ligand(s) | Coordination Environment | Key Structural Features | Reference(s) |

| Fe(H₂O)₂(ttmb)₂₂·4H₂O | 1,3,5-tris((1H-1,2,4-triazol-1-yl)methyl)benzene (ttmb), H₂O | FeN₄O₂ | Octahedral geometry with ttmb ligands bridging adjacent iron atoms to form a double-chain structure. | researchgate.netmdpi.com |

| Fe(mmtp)₂₂·2H₂O | 1,1,1-tris(dimethylphosphinomethyl)ethane (mmtp) | FeP₆ | Low-spin d⁶ configuration with an average Fe-P bond length of 2.312(5) Å. | oup.com |

| Fe((RR/SS)-C₇H₁₀N₈)₂(CH₃CN)₂₂ | trans-1,2-di(tetrazol-1-yl)cyclopentane, Acetonitrile | FeN₆ | Heteroleptic coordination with bridging tetrazole ligands forming a 1D polymer. | acs.org |

| Fe(111tz)₂₂ | 1,1',1"-tris(tetrazol-1-ylmethyl)methane (111tz) | FeN₆ | 2D coordination network with a honeycomb-like pattern. | acs.org |

Distorted Octahedral Configurations and Ligand Influence

While ideal octahedral geometry is common, distortions are frequently observed and are often a direct consequence of the steric and electronic properties of the coordinating ligands. These distortions can have significant implications for the reactivity and physical properties of the complex.

For example, in the complex [Fe(paptH)₂][BF₄]₂·3H₂O, where 'paptH' is 2-(pyridin-2-ylamino)-4-(pyridin-2-yl)thiazole, the iron(II) center exhibits a distorted octahedral structure with a meridional configuration of the tridentate paptH ligands. publish.csiro.au Similarly, the reaction of this compound with certain 1,5-diaza-3,7-diphosphacyclooctane ligands can lead to a strongly distorted octahedral configuration. mdpi.com In one such case, two fluorine atoms from a tetrafluoroborate anion were found to be part of the coordination sphere, occupying pseudo-equatorial positions. mdpi.com This direct coordination of the tetrafluoroborate anion is unusual, as it is typically considered a weakly coordinating counterion. mdpi.comwikipedia.org

The degree of distortion can be quantified by analyzing bond angles and lengths. For instance, in a bis-ligand complex with a 1,5-diaza-3,7-diphosphacyclooctane derivative, the dihedral angle between the P(7)-Fe-P(7') and F(1)-Fe-F(1') planes was found to be 20(1)°, with P-Fe-P and F-Fe-F bond angles of 101.1(2)° and 70.4(4)° respectively, indicating a significant deviation from the ideal 90° and 180° angles of a perfect octahedron. mdpi.com The steric bulk and bite angle of the ligands play a crucial role in inducing these distortions.

Table 2: Examples of Distorted Octahedral this compound Complexes

| Complex | Ligand(s) | Nature of Distortion | Key Bond Angles/Lengths | Reference(s) |

| [L₂Fe(BF₄)]⁺BF₄⁻ | 3,7-dibenzyl-1,5-di(1'-(R)-phenylethyl)-1,5-diaza-3,7-diphosphacyclooctane | Strong distortion with coordinated BF₄⁻ | P(7)-Fe-P(7') = 101.1(2)°, F(1)-Fe-F(1') = 70.4(4)° | mdpi.com |

| [Fe(paptH)₂][BF₄]₂·3H₂O | 2-(pyridin-2-ylamino)-4-(pyridin-2-yl)thiazole (paptH) | Meridional configuration of tridentate ligands | Ligands and anions are orientationally disordered. | publish.csiro.au |

| Fe(L)₃₂ | L = Unsymmetrical α,α'-diimine ligand | Facial isomer formation | The specific isomer (facial or meridional) is dependent on the counterion (BF₄⁻ vs. ClO₄⁻). | bohrium.com |

| mer-M(L)₃₂ | L = Bidentate ligand with pyridine (B92270) and thiazole (B1198619) moieties | N₃S₃ distorted octahedral geometry | The metal center coordinates to three bidentate ligands in a meridional fashion. | researchgate.net |

Supramolecular Assembly via this compound Building Blocks

The ability of this compound to form discrete coordination complexes extends to the construction of larger, more complex supramolecular assemblies. These structures are formed through the self-assembly of metal ions and organic ligands, held together by coordination bonds. nih.govmdpi.com

Formation of Metal-Supramolecular Polymers

This compound is a key precursor in the synthesis of metal-supramolecular polymers, also known as coordination polymers. These materials can exhibit a range of dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) networks and three-dimensional (3D) frameworks.

A notable example is the formation of a 1D coordination polymer from the reaction of this compound with a racemic mixture of trans-1,2-di(tetrazol-1-yl)cyclopentane. acs.org In this structure, the iron(II) centers are bridged by two of the tetrazole-based ligands. Another example involves the use of 1,3,5-tris((1H-1,2,4-triazol-1-yl)methyl)benzene (ttmb) as a linker, which results in a double-chain structure. researchgate.netmdpi.com

Two-dimensional networks have also been synthesized using this compound. The reaction with the tripodal ligand 1,1',1"-tris(tetrazol-1-ylmethyl)methane (111tz) yields a 2D coordination network with a distinctive honeycomb-like pattern, where the cages are occupied by the tetrafluoroborate anions. acs.org The formation of these extended structures is often driven by the bridging nature of the organic ligands, which connect multiple iron(II) centers.

Design Principles for Functionalized Complexes

The design of functionalized supramolecular complexes based on this compound is an active area of research, with a focus on creating materials with specific properties. A key strategy involves the use of ligands that not only coordinate to the metal center but also possess additional functional groups.

One prominent area of application is in the development of spin-crossover (SCO) materials. nih.govencyclopedia.pub The choice of ligand is paramount in tuning the SCO properties, such as the transition temperature and the presence of hysteresis. encyclopedia.pub For instance, Schiff base ligands derived from imidazole (B134444) carboxaldehyde and trigonal planar triamines have been used to construct tetrahedral cage-like structures that exhibit SCO behavior. nih.gov The rigidity and geometry of the ligand directly influence the final supramolecular architecture and its magnetic properties. nih.gov

Another design principle involves creating multivalent systems for biological applications. A modular synthetic approach has been developed to create well-defined mono-, bi-, and tetrametallic Fe(II) complexes decorated with peripheral saccharides. rsc.org These glycosylated supramolecular assemblies, prepared through coordination-driven self-assembly, demonstrate strong multivalent binding to lectins, with the binding strength being a direct function of the number of appended sugar units. rsc.org This highlights the potential for a systematic and tunable approach to designing functional supramolecular constructs. rsc.org

Catalytic Applications in Organic and Inorganic Synthesis

Transfer Hydrogenation Reactions

Transfer hydrogenation is a powerful technique in which hydrogen is transferred from a donor molecule to a substrate, mediated by a catalyst. Iron(II) tetrafluoroborate (B81430), often in the form of its hexahydrate, serves as an effective pre-catalyst for these reactions. alfachemic.comwikipedia.org

A prominent application of iron(II) tetrafluoroborate is in the transfer hydrogenation of aldehydes to produce primary alcohols. wikipedia.orgchemicalbook.comsigmaaldrich.com This reaction is valued for its efficiency and selectivity under mild conditions. For this process, a hydrogen donor, such as formic acid or isopropanol, is typically employed. wikipedia.orgacs.org The iron(II) center, in conjunction with a suitable ligand, activates the hydrogen donor and facilitates its transfer to the aldehyde's carbonyl group. wikipedia.org For instance, a complex formed from this compound and the ligand tris[2-(diphenylphosphino)-ethyl]phosphine effectively catalyzes the reduction of various aldehydes to their corresponding primary alcohols using formic acid as the hydrogen source. wikipedia.org This method provides a greener alternative for the synthesis of alcohols. chemicalbook.comsigmaaldrich.com

The catalytic mechanism of this compound in transfer hydrogenation involves several key steps centered around the iron ion. The tetrafluoroborate anion is weakly coordinating, which allows the iron(II) ion to readily interact with other molecules, including the substrate and the hydrogen donor. wikipedia.org

The process generally initiates with the coordination of the substrate (e.g., an aldehyde) to the iron(II) center. This coordination facilitates the transfer of electrons, which is a crucial step in the reduction of the substrate. In many systems, an iron(II)-hydride species is formed as the active catalyst. hw.ac.uk Density Functional Theory (DFT) calculations on related iron-catalyzed transfer hydrogenations suggest the initial formation of an iron(II)-hydride active species, followed by the insertion of the substrate (like an alkene) and subsequent protonolysis of the resulting iron-alkyl bond to yield the hydrogenated product. hw.ac.uk In bifunctional iron catalysts, it is proposed that hydrogen transfer can occur in a concerted manner, where hydrogen atoms attached to the iron and a ligand are transferred simultaneously to the carbonyl group of the substrate. researchgate.net

The efficiency and selectivity of this compound-based catalysts have been the subject of extensive research. These systems are often noted for their rapid reaction rates and high selectivity under mild conditions. For example, an iron-based catalyst system comprising Fe(BF₄)₂·6H₂O and a tetraphos ligand has demonstrated high activity and selectivity in the transfer hydrogenation of nitroarenes to anilines using formic acid, without the need for a base. organic-chemistry.org This system tolerates a wide variety of functional groups, highlighting its chemoselectivity. organic-chemistry.org

In the realm of asymmetric synthesis, chiral iron complexes derived from this compound are used for the asymmetric transfer hydrogenation of ketones and imines, producing enantioenriched alcohols and amines. scholaris.canih.gov The synthesis of a trans-{amine(imine)diphosphine}chlorocarbonylthis compound complex, which serves as a precatalyst, has been developed for this purpose. scholaris.canih.gov While some advanced ruthenium catalysts may offer higher enantioselectivity, the iron-based catalysts often exhibit significantly higher activity, achieving complete reduction in minutes rather than hours. scholaris.ca

The table below summarizes the performance of an asymmetric iron catalyst in the transfer hydrogenation of various substrates.

Table 1: Asymmetric Transfer Hydrogenation using an Iron(II)-based Catalyst This interactive table summarizes the yield and enantiomeric excess (ee) for the reduction of different substrates.

| Entry | Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Acetophenone | (R)-1-Phenylethanol | >99 | 90 |

| 2 | α,β-Unsaturated Aldehyde | Unsaturated Alcohol | >99 | N/A |

| 3 | N-(diphenylphosphinoyl) protected imine | Amine | >99 | >99 |

Data sourced from a study on asymmetric transfer hydrogenation using an iron(II) catalyst. scholaris.ca

Hydrogenation of Carbon Dioxide and Bicarbonates

The conversion of carbon dioxide (CO₂) and bicarbonates into valuable chemicals like formic acid and its derivatives is a critical area of research for CO₂ utilization and hydrogen storage. units.itmit.edu Iron-based catalysts, including those derived from this compound, are promising for these transformations due to iron's abundance and low cost. nih.govdntb.gov.ua

Significant progress has been made in developing efficient iron-based catalyst systems for the hydrogenation of CO₂ and bicarbonates. nih.gov One highly effective system employs an in-situ catalyst generated from Fe(BF₄)₂·6H₂O and the tetraphos ligand PP₃ for the hydrogenation of sodium bicarbonate to sodium formate (B1220265). mit.edu This system achieved an 88% yield under 60 bar of H₂ pressure in methanol. mit.edu

Further advancements led to the synthesis of a well-defined iron(II)-fluoro-[tris(2-(diphenylphosphino)phenyl)phosphine]tetrafluoroborate complex. units.itnih.gov This stable and easy-to-synthesize complex demonstrates high productivity and activity in the hydrogenation of bicarbonates, with a turnover number (TON) exceeding 7500. units.itnih.gov These findings represent a significant step towards practical, non-noble metal-catalyzed CO₂ reduction. nih.gov

The table below presents data on the hydrogenation of sodium bicarbonate using an iron catalyst.

Table 2: Iron-Catalyzed Hydrogenation of Sodium Bicarbonate This interactive table shows the yield of sodium formate under specific reaction conditions.

| Catalyst System | Pressure (bar H₂) | Temperature (°C) | Time (h) | Yield of Sodium Formate (%) | TON |

|---|---|---|---|---|---|

| Fe(BF₄)₂·6H₂O / PP₃ | 60 | 80 | 20 | 88 | 610 |

| (arylPP₃)Fe(F) | 60 | 100 | 20 | 77 | 7546 |

Data sourced from studies on iron-catalyzed hydrogenation. mit.edu

Understanding the mechanism of CO₂ reduction is crucial for designing more efficient catalysts. Studies involving various iron complexes have provided valuable insights. High-pressure NMR studies on the hydrogenation of CO₂ using an iron-tetradentate phosphine (B1218219) complex revealed that an iron-hydridodihydrogen complex is a key intermediate in the catalytic cycle. units.itnih.gov The presence of a base is necessary to convert this resting state into a more active species for reduction. units.it

Theoretical and experimental studies on different iron complexes suggest multiple possible pathways. For some iron cyclopentadienone complexes, the electrochemical reduction of CO₂ to carbon monoxide (CO) and water proceeds through two coexisting catalytic pathways, one of which involves a novel Fe-Fe dimer as an active species. acs.orgau.dk In other systems, such as those involving iron-porphyrin complexes, the porphyrin ligand itself is redox-active, accepting and transferring electrons during catalysis. acs.orgnih.gov This keeps the iron center in a relatively high oxidation state, which can suppress the competing hydrogen evolution reaction. acs.orgnih.gov The rate-determining step in these transformations is often the cleavage of a C-O bond in a metal-CO₂ species to form a metal-carbonyl intermediate. researchgate.net

Catalysis of Nitroarene and Carbonyl Compound Hydrogenation

This compound, particularly as its hexahydrate form (Fe(BF₄)₂·6H₂O), is a versatile catalyst for the reduction of nitroarenes and carbonyl compounds, which are fundamental transformations in organic synthesis.

The reduction of nitroarenes to primary amines is a crucial step in the synthesis of pharmaceuticals, dyes, and agrochemicals. researchgate.net Catalytic systems often employ Fe(BF₄)₂·6H₂O in combination with phosphine ligands. researchgate.net For instance, an in situ combination of Fe(BF₄)₂·6H₂O and a tetraphosphine ligand has been shown to be highly effective for the chemoselective hydrogenation of a wide array of nitroarenes, tolerating various functional groups. researchgate.netthieme-connect.com This catalytic system can utilize formic acid as a hydrogen source in transfer hydrogenation reactions, proceeding efficiently under homogeneous conditions. researchgate.netthieme-connect.com In some cases, these reductions can be conducted at room temperature. thieme-connect.comrsc.org The reaction mechanism is believed to involve the direct hydrogenation of the nitro group. acs.org

In the realm of carbonyl compounds, this compound is an effective catalyst for the transfer hydrogenation of aldehydes to primary alcohols. sigmaaldrich.com These reactions are noted for their high efficiency and selectivity. The catalyst also promotes the hydrogenation of terminal epoxides to primary alcohols under mild conditions with molecular hydrogen, a process that proceeds through an aldehyde intermediate. dicp.ac.cn Furthermore, Fe(BF₄)₂ has been identified as the first iron(II) Lewis acid catalyst for the carbonyl-ene reaction involving activated ketones like ethyl trifluoropyruvate, leading to the formation of homoallylic alcohols. core.ac.uk

Role in Green Chemistry Methodologies

The application of this compound aligns well with the principles of green chemistry by promoting environmentally benign reaction pathways. thieme-connect.comrsc.orgsigmaaldrich.com Its use as a catalyst derived from an earth-abundant and less toxic metal like iron presents a sustainable alternative to catalysts based on precious metals such as palladium, ruthenium, or rhodium. acs.orgscholaris.ca

A key aspect of the green credentials of this compound catalysis is its compatibility with environmentally friendly reductants. Formic acid is frequently used as a hydrogen donor in transfer hydrogenation reactions. thieme-connect.comrsc.orgnih.gov It is considered a green and practical hydrogen source due to its high hydrogen content and because it is a byproduct of biomass processing. researchgate.net

Molecular hydrogen (H₂) is another green reductant successfully employed with this compound catalyst systems for the hydrogenation of various functional groups, including nitroarenes, epoxides, and carbon dioxide. rsc.orgdicp.ac.cnnih.govunits.it The use of H₂ is highly atom-efficient, with water being the only theoretical byproduct in many reductions. The ability to use these green reductants avoids the need for stoichiometric metal hydride reagents, which generate significant waste. acs.org

A significant advantage of this compound-based catalysts is their ability to function under mild reaction conditions. thieme-connect.comdicp.ac.cn Many transformations can be carried out at or near room temperature and at low catalyst loadings. thieme-connect.comrsc.org This mildness is crucial for the synthesis of complex molecules containing sensitive functional groups that might not tolerate the harsh conditions often required by other catalytic systems.

The Fe(BF₄)₂–tetraphos system, for example, shows remarkable functional group tolerance in the cascade synthesis of pyrroles from nitroarenes. rsc.orgnih.gov It avoids common side reactions like dehalogenation and hydrogenation of arenes or olefins, which can be problematic with traditional heterogeneous catalysts. nih.govrsc.org This high chemoselectivity allows for the late-stage functionalization of complex molecules, including pharmaceuticals. rsc.org

| Substrate Type | Specific Substrate | Catalyst System | Reductant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Nitroarene | Nitrobenzene | Fe(BF₄)₂·6H₂O / Tetraphos | Formic Acid | EtOH, 25°C, 5h | 1-phenyl-2,5-dimethyl-1H-pyrrole | 97% | rsc.org |

| Nitroarene | 4-Iodonitrobenzene | Fe(BF₄)₂·6H₂O / Tetraphos | Formic Acid | EtOH, 25°C, 5h | 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole | 61% | thieme-connect.com |

| Epoxide | 1,2-Epoxyoctane | Fe(BF₄)₂·6H₂O / Ligand | H₂ (20 bar) | THF, 80°C, 18h | 1-Octanol | >80% | dicp.ac.cn |

| Ketone | Ethyl trifluoropyruvate | Fe(BF₄)₂ (anhydrous) | α-methylstyrene (ene) | CH₂Cl₂, rt, 48h | Homoallylic alcohol | 87% | core.ac.uk |

| Bicarbonate | Sodium Bicarbonate | Fe(BF₄)₂·6H₂O / Ligand 2 | H₂ (50 bar) | MeOH, 100°C, 20h | Sodium Formate | 83% | units.it |

Comparison of Catalytic Activity with Other Iron(II) Salts

The choice of the counter-anion in an iron(II) salt can significantly influence its solubility, stability, and catalytic activity. This compound is often compared with other common iron(II) salts like iron(II) chloride (FeCl₂), iron(II) acetate (B1210297) (Fe(OAc)₂), and iron(II) trifluoromethanesulfonate (B1224126) (Fe(OTf)₂).

In the context of synthesizing iron-doped ordered mesoporous carbon (Fe-OMC) catalysts, the choice of iron salt precursor—Fe(BF₄)₂·6H₂O, Fe(OTf)₂, Fe(OAc)₂, or FeCl₃·6H₂O—was found to strongly impact the final iron loading and the types of iron species formed within the carbon structure. acs.org While Fe(OTf)₂ led to a significantly higher iron loading, the resulting improvement in fuel cell performance was marginal, indicating that the nature of the iron species is as crucial as its quantity. acs.org

In a cascade synthesis of pyrroles from nitroarenes, an in-situ catalyst prepared from Fe(BF₄)₂·6H₂O and a tetraphos ligand was compared to systems using other iron salts. nih.gov The results showed that Fe(OTf)₂ gave an equally excellent yield (99%), while a pre-formed catalyst with a tetraphenylborate (B1193919) anion showed significantly reduced yield. rsc.orgnih.gov This highlights that weakly coordinating anions like tetrafluoroborate and triflate can lead to highly active catalysts.

In the hydrogenation of carbon dioxide and bicarbonates, a catalyst generated in situ from Fe(BF₄)₂·6H₂O and a specific phosphine ligand gave results similar to a pre-defined complex. units.it Interestingly, other simple and inexpensive iron salts like FeCl₂, Fe(acac)₂, and Fe(acac)₃ also demonstrated significant catalytic reactivity in this transformation, although the tetrafluoroborate system was extensively optimized to achieve high turnover numbers. units.it

| Reaction | This compound Performance | Comparison Salt | Comparison Salt Performance | Reference |

|---|---|---|---|---|

| Pyrrole Synthesis from Nitrobenzene | Very good yield with a defined Fe-Tetraphos complex. In situ system gave 97% yield. | Fe(OTf)₂ | Excellent yield (99%) with in situ system. | rsc.orgnih.gov |

| Pyrrole Synthesis from Nitrobenzene | Very good yield. | Iron(II) tetraphenylborate | Significantly reduced yield. | nih.gov |

| CO₂/Bicarbonate Hydrogenation | In situ system with ligand gave 83% yield of sodium formate. | FeCl₂ | Showed significant catalytic reactivity (72% yield under similar conditions). | units.it |

| Fe-OMC Catalyst Synthesis | Resulted in a specific iron loading and species distribution. | Fe(OTf)₂ | Led to a significantly higher iron loading. | acs.org |

| Fe-OMC Catalyst Synthesis | Resulted in a specific iron loading and species distribution. | Fe(OAc)₂ | Exhibited similar or lower iron loading compared to the FeCl₃-derived catalyst. | acs.org |

Electrochemical and Materials Science Applications

Electrochemical Cell Applications

Iron(II) tetrafluoroborate (B81430) plays a significant role in the field of electrochemistry, particularly in enhancing the performance of electrochemical cells and energy storage systems.

Role as Electrolyte for Enhanced Conductivity

As an electrolyte, iron(II) tetrafluoroborate contributes to improved ionic conductivity within electrochemical cells. chemimpex.com Its high solubility in various solvents allows for its use in diverse reaction environments. smolecule.com Research has shown that as an electrolyte additive, it can enhance the ionic conductivity in aqueous batteries by a significant margin compared to conventional sulfates. In some metal-organic frameworks, the introduction of tetrafluoroborate ions has led to a dramatic increase in conductivity, by as much as eight orders of magnitude in certain oxidized variants. osti.govberkeley.edu

Implications for Energy Storage Systems

The enhanced conductivity and electrochemical stability provided by this compound have important implications for energy storage systems. chemimpex.com It is utilized in organic redox flow batteries, where it is part of the electrolyte solution. researchgate.netresearchgate.net Studies have demonstrated that non-aqueous redox flow batteries using this compound complexes can achieve high cell voltages and stable cycleability. researchgate.netresearchgate.net For instance, a system employing tris(2,2'-bipyridine)this compound as the catholyte achieved a cell voltage of 2.2 V with high initial coulombic and energy efficiencies. researchgate.net

Development of Advanced Materials

This compound is a key precursor in the synthesis of a variety of advanced materials with applications in magnetism, energy storage, and electronics. chemimpex.comsmolecule.com

Precursor for Iron-Based Nanomaterials

The compound serves as a starting material for the creation of iron-containing nanomaterials. smolecule.com These nanomaterials have potential applications in catalysis, magnetism, and energy storage. smolecule.com One method for synthesizing iron nanoparticles involves the thermal decomposition of iron precursors in an ionic liquid, a process that can be used to create nanotracers. scirp.org Another approach is the reverse micelle method, where this compound is dissolved in water to form micelles, leading to the synthesis of spin crossover nanoparticles. mdpi.com

Synthesis of Thin Films and Coordination Polymers

This compound is instrumental in the synthesis of thin films and coordination polymers. smolecule.com Thin films of iron(II) complexes can be created by incorporating the complex into a membrane, which upon drying forms a thin film. aip.org These films can exhibit thermochromic properties, changing color with temperature. aip.org Furthermore, reductive electropolymerization of iron(II) complexes containing polymerizable groups can be used to deposit thin polymeric films on electrode surfaces. mdpi.com

The weakly coordinating nature of the tetrafluoroborate anion makes this compound an excellent precursor for a wide array of coordination polymers. wikipedia.orgsmolecule.com These polymers can exhibit interesting magnetic properties, such as spin crossover (SCO) behavior, where the spin state of the iron(II) ion can be switched by external stimuli like temperature or light. rsc.orgacs.orgresearchgate.netunl.edu The structure and properties of these coordination polymers can be tuned by the choice of ligands and reaction conditions. rsc.orgacs.orgresearchgate.net

Applications in Magnetism and Energy Storage

The materials synthesized from this compound find significant applications in magnetism and energy storage. smolecule.com Coordination polymers based on this compound are a major focus of research in molecular magnetism due to their spin crossover properties. nih.govmdpi.comtsijournals.com This bistability at the molecular level makes them promising for applications in data storage and molecular switches. mdpi.com The ability to create thin films of these SCO materials that retain their properties opens up possibilities for their integration into electronic devices. nih.govresearchgate.net

In the realm of energy storage, metal-organic frameworks (MOFs) derived from this compound have shown remarkable conductivity. osti.govberkeley.edu The oxidation of these frameworks can lead to mixed-valence systems with significantly enhanced electronic conductivity, making them attractive for applications in batteries and other energy storage devices. osti.govberkeley.edu

Electrochromic Materials Based on this compound Complexes

Electrochromic materials, which can reversibly change their optical properties upon the application of an electrical potential, are at the forefront of smart glass, display, and sensor technologies. This compound serves as a key precursor in the synthesis of metallo-supramolecular polymers that exhibit pronounced electrochromic behavior. The color change in these materials is typically associated with the reversible oxidation of the iron(II) center to iron(III).

The synthesis of electrochromic metallo-supramolecular polymers often involves the coordination of iron(II) ions, sourced from this compound, with specifically designed organic ligands. These ligands are typically multidentate, allowing for the formation of long polymer chains through self-assembly.

One prominent class of ligands used in conjunction with this compound for creating electrochromic polymers is based on terpyridine moieties. For instance, a linear metallo-supramolecular polymer, P-FeTPY, with high electrochromic performance has been developed. mdpi.com The synthesis involves the reaction of a terpyridine-based ligand with this compound hexahydrate in a suitable solvent. mdpi.com The introduction of long alkyl chains on the ligand has been shown to be an effective strategy to increase the solubility of the resulting ionic metallo-supramolecular polymer in common organic solvents like dichloromethane (B109758) (DCM). polyu.edu.hk

Another approach involves the use of ligands containing polymerizable groups, such as styrene (B11656). A benzimidazole-based ligand featuring a styrene group has been synthesized and subsequently complexed with this compound. bohrium.comresearchgate.net This allows for the formation of a polymeric film on an electrode surface through reductive electropolymerization. bohrium.comresearchgate.net

Furthermore, heterometallic supramolecular polymers have been synthesized by the stepwise introduction of different transition metals, including iron(II). qub.ac.uk For example, a polymer containing Os(II), Ru(II), and Fe(II) was created by first forming an Os(II) complex, followed by the introduction of Ru(II) and finally Fe(II) from this compound. qub.ac.uk This method allows for the creation of materials with multi-color electrochromism. qub.ac.uk

The synthesis of these polymers can be carried out under mild conditions, often at room temperature, and the resulting materials can be isolated as powders or directly formed as films. The choice of ligand architecture and the synthetic methodology are crucial in determining the final properties of the electrochromic material.

Table 1: Examples of Metallo-Supramolecular Polymers Synthesized with this compound

| Polymer/Complex Name | Ligand Type | Synthesis Method | Key Feature |

|---|---|---|---|

| P-FeTPY | Terpyridine-based | Solution polymerization | High electrochromic performance and solubility mdpi.com |

| Poly-[FeL₂]²⁺ | Benzimidazole with styrene | Reductive electropolymerization | Polymerizable complex for direct film formation bohrium.comresearchgate.net |

| polyOsRuFe | Terpyridine-based (heterometallic) | Stepwise complexation | Quad-color electrochromism qub.ac.uk |

| TPY-Ph-BPY-Fe(II) | Asymmetric Polypyridine | Interfacial self-assembly | Formation of 2D films at a liquid-liquid interface mdpi.com |

The utility of electrochromic polymers is contingent on their ability to be processed into thin, uniform films on conductive substrates, typically indium tin oxide (ITO) coated glass. Several techniques have been employed for film formation of this compound-based metallo-supramolecular polymers.

Spin-coating is a common method for soluble polymers like P-FeTPY. A solution of the polymer is dispensed onto a substrate, which is then spun at high speed to produce a thin, uniform film. mdpi.com

Electropolymerization is utilized for complexes containing polymerizable groups. By applying a potential to an electrode immersed in a solution of the monomeric complex, a polymer film can be grown directly on the electrode surface. bohrium.comresearchgate.net This method offers excellent control over film thickness and morphology.

Interfacial self-assembly is an innovative technique where a polymer film is formed at the interface of two immiscible liquids. For example, a solution of an asymmetric polypyridine ligand in an organic solvent can be overlaid with an aqueous solution of this compound, leading to the formation of a two-dimensional film at the interface which can then be transferred to a substrate. mdpi.com

The electrochemical and electrochromic properties of these films are primarily investigated using cyclic voltammetry (CV) and spectroelectrochemistry .

Cyclic voltammetry reveals the redox behavior of the polymer film. For iron(II)-based polymers, a reversible redox wave corresponding to the Fe(II)/Fe(III) couple is typically observed. acs.org The potential at which this transition occurs and the stability of the polymer over multiple redox cycles are critical parameters. For instance, a film of poly-[FeL₂]²⁺ exhibits two quasi-reversible redox processes attributed to the oxidation and reduction of the polymer. bohrium.com

Spectroelectrochemistry couples UV-Vis spectroscopy with electrochemical measurements, allowing for the monitoring of changes in the absorption spectrum as a potential is applied. This technique is crucial for characterizing the color change and determining key performance metrics of the electrochromic material. For example, the P-FeTPY film is purplish-red in its neutral state (Fe(II)) with an absorption maximum around 580 nm and becomes colorless upon oxidation to Fe(III). polyu.edu.hk The polymer poly-1, in its neutral Fe(II) state, is yellow with an absorption band at 370 nm. Upon oxidation to Fe(III), the band shifts to 350 nm, and the film becomes almost colorless. When reduced to Fe(I), an absorption band appears around 410 nm, and the film turns an intense yellow. mdpi.comresearchgate.net

Table 2: Electrochemical and Electrochromic Properties of Selected this compound-Based Polymers

| Polymer/Film | Film Formation Method | Redox Couple | Color Change | Optical Contrast (ΔT%) | Switching Time |

|---|---|---|---|---|---|

| P-FeTPY | Spin-coating | Fe(II)/Fe(III) | Purplish-red to Colorless | ~30% at ~580 nm | Not specified |

| Poly-1 | Electropolymerization | Fe(II)/Fe(III), Fe(II)/Fe(I) | Yellow to Colorless, Yellow to Intense Yellow | High | Not specified |

| TPY-Ph-BPY-Fe(II) | Interfacial self-assembly | Fe(II)/Fe(III) | Purple to Light Green | 26.2% at 573 nm | Coloring: 2.4 s, Bleaching: 2.6 s mdpi.com |

Potential in Nanotechnology for Innovative Nanostructures

Beyond thin films for electrochromic devices, this compound is also a valuable precursor in the burgeoning field of nanotechnology for the synthesis of innovative nanostructures. Its utility in this domain stems from its ability to serve as a readily available source of iron(II) ions for the controlled formation of nanoscale materials.

A significant area of research is the synthesis of spin-crossover (SCO) nanoparticles . These materials exhibit a change in their spin state (from high-spin to low-spin or vice versa) in response to external stimuli such as temperature, pressure, or light, making them promising for applications in molecular switching, data storage, and sensing.

The synthesis of Fe(Htrz)₂(trz) (Htrz = 1,2,4-triazole) nanocubes has been successfully achieved using a reverse micelle method. bohrium.com In this approach, this compound hexahydrate is dissolved in the aqueous core of reverse micelles, which act as nanoreactors. The addition of the triazole ligand initiates the formation of the coordination polymer within the confined space of the micelle, allowing for control over the size and morphology of the resulting nanoparticles. bohrium.com By carefully controlling reaction parameters such as the surfactant, concentration of reactants, and temperature, nanocubes with average sizes around 49 nm have been produced. bohrium.com

These SCO nanoparticles exhibit different properties compared to their bulk counterparts. For instance, the spin transition in the nanoparticle system can occur at lower temperatures, and the thermal hysteresis loop may be narrower. mdpi.com

The potential of this compound in nanotechnology is not limited to SCO nanoparticles. It is also employed in the synthesis of other iron-based nanostructures. For example, it can be used in the preparation of iron nanoparticles through thermal decomposition methods in ionic liquids, which can act as nanotracers. scirp.org While not always the primary iron source, its role as a precursor in various synthetic routes highlights its versatility in creating a range of innovative nanostructures with tailored properties for diverse technological applications. chemimpex.com

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and electronic properties of iron(II) complexes in solution. The paramagnetic nature of many iron(II) compounds significantly influences NMR spectra, providing valuable information that is not accessible for diamagnetic species.

¹H (proton) NMR is extensively used to characterize the ligands coordinated to the iron(II) center. The chemical shifts of protons on the ligands are highly sensitive to the spin state of the iron ion. acs.orgacs.orgresearchgate.net In paramagnetic high-spin iron(II) complexes, the proton resonances are often significantly shifted and broadened compared to their diamagnetic analogues. This paramagnetic shift is a key indicator of the electronic structure. nih.gov For instance, in studies of mono- and dinuclear iron(II) pyridine (B92270) complexes, ¹H NMR spectra recorded over a range of temperatures (188 K to 358 K) demonstrated a strong dependence of the chemical shifts on the iron center's spin state. acs.orgresearchgate.net Signal assignments can often be achieved by comparing the spectra of complexes with different substituents and by analyzing the relative line widths of the signals. acs.orgacs.org

³¹P NMR spectroscopy is indispensable for studying iron(II) complexes containing phosphorus-based ligands. The coordination of phosphine (B1218219) ligands to the iron(II) center results in characteristic changes in the ³¹P chemical shift. For example, the reaction of iron(II) tetrafluoroborate (B81430) hexahydrate with functionalized 1,5-diaza-3,7-diphosphacyclooctanes yields bis-ligand cis-complexes. mdpi.com The ³¹P NMR spectrum of the reaction mixture can reveal the presence of different isomers, each giving rise to a distinct set of signals. In one such study, two pairs of doublets were observed, corresponding to two different cis-complexes. mdpi.com This technique is crucial for confirming the coordination of phosphorus atoms to the metal center and for determining the stereochemistry of the resulting complexes. mdpi.com

| Complex Type | Nucleus | Observed Chemical Shifts (δ, ppm) | Key Findings | Reference |

|---|---|---|---|---|

| Mononuclear Iron(II) Pyridine Complex | ¹H | Broad signal around -25 ppm (CH₃ group) | Shifts are strongly influenced by the spin state of the iron center. | acs.org |

| Bis(3,7-di(p-tolyl)-1,5-diphenyl-1,5-diaza-3,7-diphosphacyclooctane)iron(II) | ³¹P | Two pairs of doublets: 38.21/31.03 and 37.30/29.94 | Indicates the formation of two distinct bis-ligand cis-complexes (isomers). | mdpi.com |

High-pressure NMR (HP-NMR) is a specialized technique used to study the effects of pressure on the structure, dynamics, and reactivity of chemical systems. In the context of coordination chemistry, applying pressure can induce changes in coordination number, geometry, and spin state. For iron complexes, HP-NMR can provide mechanistic insights into processes like spin crossover and phase transitions. aps.orgnih.gov By monitoring changes in chemical shifts and relaxation times as a function of pressure, researchers can map out pressure-temperature phase diagrams. aps.org For example, studies on related transition metal compounds have shown that pressure can suppress magnetic ordering or induce a transition to a different magnetic phase. aps.org These investigations are crucial for understanding the fundamental interplay between structure and magnetic properties under extreme conditions. While specific high-pressure NMR studies on iron(II) tetrafluoroborate itself are not widely documented in the provided results, the technique's application to similar systems demonstrates its potential for elucidating reaction mechanisms and phase behavior in coordination compounds. aps.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule or ion. For iron(II) complexes, this technique is particularly informative about the d-orbital splitting and the nature of the metal-ligand bonding.

The UV-Vis spectra of iron(II) complexes are typically characterized by two main types of electronic transitions: d-d transitions and charge-transfer (CT) transitions. nih.gov The d-d transitions, which occur between the d-orbitals of the iron center, are generally weak and appear in the visible region of the spectrum. mdpi.com Their energy and intensity are sensitive to the ligand field strength and the coordination geometry of the complex. For high-spin octahedral iron(II) complexes, a characteristic d-d transition (⁵T₂ → ⁵E) is often observed in the near-infrared region. mdpi.com

Charge-transfer transitions are much more intense and usually occur in the UV or near-UV region. mdpi.com Ligand-to-metal charge transfer (LMCT) bands arise from the excitation of an electron from a ligand-based orbital to a metal-based d-orbital. researchgate.netresearchgate.net The energy of these transitions provides information about the redox properties of both the metal and the ligands. Spectrophotometric titrations using UV-Vis spectroscopy can be employed to study complexation behavior and determine formation constants. rsc.orgresearchgate.net For instance, titrating a ligand solution with this compound results in spectral changes, often with the appearance of new absorption bands and isosbestic points, indicating the formation of a complex. researchgate.net

| Complex Type | Transition Type | Absorption Maximum (λₘₐₓ, nm) | Assignment | Reference |

|---|---|---|---|---|

| [Fe(II)L₂] (L = 2,6-bis(1H-imidazol-2-yl)-4-methoxypyridine) | d-d | ~923-936 | ⁵T₂ → ⁵E | mdpi.com |

| [Fe₂(L3)₃]⁴⁺ | Charge Transfer | 543 | Metal-Ligand Charge Transfer (MLCT) | researchgate.net |

| [Fe(II)TPPS₄] | Charge Transfer (Soret Band) | 412 | Ligand-to-Metal Charge Transfer (LMCT) mixed with ligand transitions | researchgate.net |

Spin crossover (SCO) is a phenomenon where the spin state of a metal complex changes in response to an external stimulus such as temperature, pressure, or light. acs.org UV-Vis spectroscopy is a primary method for monitoring this transition. The change from a high-spin (HS) state to a low-spin (LS) state, or vice versa, is accompanied by distinct changes in the electronic absorption spectrum. mdpi.com The d-d transition bands are particularly sensitive to the spin state. High-spin iron(II) complexes are typically weakly colored, whereas their low-spin counterparts often exhibit more intense colors due to different selection rules for the electronic transitions. mdpi.com By tracking the intensity of specific absorption bands as a function of temperature, the transition temperature (T₁/₂) of the spin crossover can be determined. acs.org This thermochromic behavior is a hallmark of many SCO compounds and is readily quantifiable using variable-temperature UV-Vis spectroscopy. mdpi.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique for determining the mass-to-charge ratio of ions, which allows for the confirmation of molecular weights and the elucidation of the composition of coordination complexes. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used for the characterization of iron(II) complexes. mdpi.com

ESI-MS is particularly useful for analyzing species in solution. It has been used in combination with Mössbauer spectroscopy to investigate the active species in iron(II)-catalyzed reactions, providing support for the involvement of specific organometallic iron(II) species. rsc.org In the characterization of novel iron(II) complexes with phosphorus-containing macrocyclic ligands, both MALDI and ESI mass spectra have shown peaks corresponding to ions containing two ligand moieties and one iron ion, confirming the formation of the desired bis-ligand complexes. mdpi.com These techniques are essential for verifying the integrity and composition of newly synthesized this compound derivatives. mdpi.comrsc.org

Vibrating Sample Magnetometry (VSM) and Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are crucial for investigating the magnetic properties of materials, such as this compound complexes, which can exhibit temperature-dependent spin states. wikipedia.orgkennedykrieger.org These measurements quantify the degree to which a material is magnetized in an applied magnetic field. gmw.com

Iron(II) complexes are a significant class of compounds that can display spin crossover (SCO) behavior, transitioning between a low-spin (LS, S=0) diamagnetic state and a high-spin (HS, S=2) paramagnetic state. nih.gov This transition can be induced by external stimuli like temperature, pressure, or light. scitechnol.comsemanticscholar.org Magnetic susceptibility measurements are a primary method for characterizing this phenomenon. mdpi.commdpi.comnih.gov The molar magnetic susceptibility (χ_M) is often reported as the product χ_MT, where T is the temperature. For an iron(II) complex in the high-spin state, the χ_MT value is typically around 3.0 cm³ K mol⁻¹, while in the low-spin state, it approaches 0 cm³ K mol⁻¹. nih.gov

The temperature-dependent magnetic behavior of this compound-containing spin crossover compounds provides detailed information about the spin transition. By measuring the magnetic susceptibility over a range of temperatures, the transition temperature (T₁/₂) and the completeness and abruptness of the spin crossover can be determined. For example, a dehydrated iron(II) complex, Fe(tbta)₂₂, exhibits a spin transition near room temperature. scitechnol.com Similarly, an iron(II) coordination polymer with the formula {Fe(L)₂(µ-F)}n showed a χ_M*T value of approximately 3.4 cm³ K mol⁻¹ at 300 K, indicative of a high-spin state, which decreased to around 0.2 cm³ K mol⁻¹ at 50 K, signifying a transition to a low-spin state. rsc.org

Below is an interactive table summarizing the temperature-dependent magnetic data for a representative iron(II) spin crossover complex.

| Temperature (K) | χ_M*T (cm³ K mol⁻¹) | Spin State |

| 50 | 0.15 | Predominantly Low-Spin |

| 100 | 0.30 | Low-Spin |

| 150 | 1.00 | Mixed-Spin |

| 175 | 1.65 | Mixed-Spin (T₁/₂↓) |

| 185 | 2.00 | Mixed-Spin (T₁/₂↑) |

| 200 | 2.50 | Mixed-Spin |

| 250 | 3.29 | High-Spin |

| 300 | 3.40 | Predominantly High-Spin |

Note: This table is a representative example based on typical data for iron(II) spin crossover complexes and may not correspond to a specific compound.

Single-Crystal X-ray Diffraction (XRD)

For this compound complexes, single-crystal XRD is used to establish the exact coordination environment of the iron(II) center. mdpi.com This is critical for understanding the factors that influence the spin state of the complex. For instance, in a bis-ligand monocationic complex with the composition [L₂Fe(BF₄)]⁺ BF₄⁻, X-ray diffraction analysis revealed that two fluorine atoms from one of the tetrafluoroborate units are part of the iron's coordination sphere, resulting in a distorted octahedral geometry. mdpi.comnih.gov The iron ion in such complexes typically exhibits a distorted octahedral configuration. mdpi.com The analysis of crystal structures at different temperatures can reveal the structural changes that accompany a spin transition, such as a significant change in the Fe-N bond lengths. scitechnol.com For example, in the low-spin state, Fe-N distances are shorter than in the high-spin state. scitechnol.com A pivotal study in 2013 demonstrated that the orientation of ligands, as determined by single-crystal XRD, dictates the SCO behavior in complexes derived from Fe(BF₄)₂, with ligand rotations greater than 20° favoring high-spin states.

Analysis of Intermolecular Interactions and Packing

The solid-state structure of this compound complexes is dictated by a delicate balance of coordination bonds and non-covalent intermolecular interactions. The tetrafluoroborate anion (BF₄⁻), being weakly coordinating, plays a crucial role in the crystal packing, often facilitating the formation of intricate supramolecular architectures through hydrogen bonding and other weak interactions.

In the hydrated form, Fe(H₂O)₆₂, the crystal structure is primarily composed of octahedral Fe(H₂O)₆²⁺ cations and BF₄⁻ anions. The packing is governed by extensive hydrogen bonding between the coordinated water molecules and the fluorine atoms of the tetrafluoroborate anions.

In complexes with organic ligands, the nature of the intermolecular interactions becomes more complex. For instance, in certain bis-ligand iron(II) complexes, the tetrafluoroborate anion, typically considered non-coordinating, has been found to participate directly in the iron's coordination sphere. In one such case, a bis-ligand monocationic complex of the formula [L₂Fe(BF₄)]⁺ BF₄⁻ was formed, where two fluorine atoms from one tetrafluoroborate unit occupied pseudo-equatorial positions in the iron's coordination sphere acs.org. This unexpected coordination highlights that the BF₄⁻ anion's role can extend beyond simple charge balance and can be integral to the molecular structure itself.

| Interaction Type | Compound/Complex System | Description |

| Direct Anion Coordination | [L₂Fe(BF₄)]⁺ BF₄⁻ (L = 1,5-diaza-3,7-diphosphacyclooctane) | Two fluorine atoms from one BF₄⁻ anion coordinate directly to the Fe(II) center in an unexpected bonding mode. acs.org |

| Secondary Interactions | Fe(II) complex with 1,5-diaza-3,7-diphosphacyclooctane ligands | Close proximity (3.552-3.566 Å) between endocyclic nitrogen atoms and the iron ion suggests stabilizing secondary interactions. acs.org |

| Hydrogen Bonding | Fe(H₂O)₆₂ | Extensive hydrogen bonds exist between the hydrogen atoms of the coordinated water molecules and the fluorine atoms of the BF₄⁻ anions. |

| Disordered Anions | Iron(II) Metal-Organic Framework (MOF) | In a robust mosaic-like MOF synthesized using this compound, the BF₄⁻ anions were found to be disordered within the framework's channels. rsc.org |

Variable Temperature and Pressure X-ray Diffraction Studies

Variable temperature and pressure X-ray diffraction are powerful techniques used to study structural changes, phase transitions, and the spin-crossover (SCO) phenomenon in iron(II) compounds. These methods provide critical insights into how the crystal lattice and molecular geometry respond to external stimuli.